1,2-Dimyristoyl-3-palmitoyl-rac-glycerol

Beschreibung

BenchChem offers high-quality 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,3-di(tetradecanoyloxy)propyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H90O6/c1-4-7-10-13-16-19-22-23-26-28-31-34-37-40-46(49)52-43-44(53-47(50)41-38-35-32-29-25-21-18-15-12-9-6-3)42-51-45(48)39-36-33-30-27-24-20-17-14-11-8-5-2/h44H,4-43H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXRERGJDVUTMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H90O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394142 | |

| Record name | 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60138-13-8 | |

| Record name | 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a plausible and robust chemical synthesis route for 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol, a mixed-acid triglyceride of significant interest in various research and development fields, including lipidomics, drug delivery, and material science. The synthesis of such asymmetrically substituted glycerides requires a strategic approach to ensure the regioselective placement of different fatty acid chains. This guide outlines a three-step process employing a protecting group strategy to achieve the desired molecular architecture.

Synthetic Strategy Overview

The synthesis of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol necessitates the controlled, stepwise esterification of a glycerol (B35011) backbone. A direct, one-pot reaction of glycerol with a mixture of myristic and palmitic acids would result in a statistical mixture of various triglycerides, making the isolation of the target compound exceedingly difficult. Therefore, a protecting group strategy is employed to selectively block two of the three hydroxyl groups of glycerol, allowing for the sequential introduction of the fatty acyl chains.

The proposed synthetic pathway involves:

-

Protection of Glycerol: The selective protection of the sn-1 and sn-3 hydroxyl groups of rac-glycerol using a benzylidene acetal (B89532) protecting group.

-

Acylation of the Protected Glycerol: Acylation of the free sn-2 hydroxyl group of the protected glycerol with myristoyl chloride, followed by a second acylation at the sn-1 position after regioselective opening or an alternative strategy. A more straightforward approach, detailed below, involves the acylation of the primary hydroxyls first.

-

Deprotection and Final Acylation: Removal of the protecting group to liberate the sn-1 and sn-3 hydroxyls, followed by the final acylation of the remaining free hydroxyl group with palmitoyl (B13399708) chloride.

This guide provides detailed experimental protocols for each of these key steps, along with a summary of expected quantitative data and visualizations of the experimental workflow.

Experimental Protocols

Step 1: Synthesis of 1,3-O-Benzylidene-rac-glycerol

Objective: To protect the sn-1 and sn-3 hydroxyl groups of glycerol, leaving the sn-2 hydroxyl group free for subsequent acylation.

Methodology:

-

A mixture of rac-glycerol (1 equivalent) and benzaldehyde (B42025) (1.1 equivalents) is dissolved in a suitable solvent such as toluene.

-

A catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (0.05 equivalents), is added to the solution.

-

The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the formation of the acetal.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material (glycerol) is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to yield pure 1,3-O-Benzylidene-rac-glycerol.

| Parameter | Value |

| Reactants | rac-Glycerol, Benzaldehyde |

| Catalyst | p-Toluenesulfonic acid |

| Solvent | Toluene |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Purification Method | Recrystallization |

| Expected Yield | 70-80% |

| Expected Purity | >98% |

Step 2: Synthesis of 2-Myristoyl-1,3-O-benzylidene-rac-glycerol

Objective: To acylate the free sn-2 hydroxyl group of 1,3-O-Benzylidene-rac-glycerol with myristic acid.

Methodology:

-

1,3-O-Benzylidene-rac-glycerol (1 equivalent) is dissolved in a dry, aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

A base, such as pyridine (B92270) or triethylamine (B128534) (1.5 equivalents), is added to the solution to act as an acid scavenger.

-

The solution is cooled in an ice bath (0 °C).

-

Myristoyl chloride (1.2 equivalents), dissolved in the same dry solvent, is added dropwise to the cooled solution with stirring.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is diluted with the solvent and washed sequentially with dilute hydrochloric acid (to remove the base), saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

| Parameter | Value |

| Reactants | 1,3-O-Benzylidene-rac-glycerol, Myristoyl chloride |

| Base | Pyridine or Triethylamine |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Purification Method | Flash Column Chromatography |

| Expected Yield | 85-95% |

| Expected Purity | >98% |

Step 3: Synthesis of 1,2-Dimyristoyl-rac-glycerol (B52915) via Deprotection

Objective: To remove the benzylidene protecting group to yield 1,2-dimyristoyl-rac-glycerol.

Methodology:

-

2-Myristoyl-1,3-O-benzylidene-rac-glycerol (1 equivalent) is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

-

A palladium on activated carbon catalyst (Pd/C, 10 mol%) is added to the solution.

-

The reaction mixture is subjected to catalytic hydrogenation by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon at atmospheric pressure.

-

The reaction is stirred at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

The catalyst is removed by filtration through a pad of Celite®.

-

The filtrate is concentrated under reduced pressure to give the crude 1,2-dimyristoyl-rac-glycerol. This intermediate is often used in the next step without further purification.

| Parameter | Value |

| Reactant | 2-Myristoyl-1,3-O-benzylidene-rac-glycerol |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Reagent | Hydrogen gas |

| Solvent | Ethanol or Ethyl acetate |

| Reaction Temperature | Room Temperature |

| Reaction Time | 4-8 hours |

| Purification Method | Filtration (catalyst removal) |

| Expected Yield | Quantitative |

| Expected Purity | High (used directly in the next step) |

Step 4: Synthesis of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol

Objective: To acylate the free sn-3 hydroxyl group of 1,2-dimyristoyl-rac-glycerol with palmitic acid.

Methodology:

-

The crude 1,2-dimyristoyl-rac-glycerol (1 equivalent) from the previous step is dissolved in a dry, aprotic solvent like DCM or THF under an inert atmosphere.

-

A base, such as pyridine or triethylamine (1.5 equivalents), is added.

-

The solution is cooled to 0 °C.

-

Palmitoyl chloride (1.2 equivalents) in the same dry solvent is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is monitored by TLC.

-

Work-up is performed as described in Step 2: washing with dilute acid, saturated sodium bicarbonate, and brine.

-

The organic layer is dried, filtered, and concentrated.

-

The final product, 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol, is purified by flash column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., acetone (B3395972) or ethanol) to achieve high purity.

| Parameter | Value |

| Reactants | 1,2-Dimyristoyl-rac-glycerol, Palmitoyl chloride |

| Base | Pyridine or Triethylamine |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Purification Method | Flash Column Chromatography and Recrystallization |

| Expected Overall Yield | 40-60% (from glycerol) |

| Expected Purity | >99% |

Quantitative Data Summary

| Step | Product | Starting Material(s) | Key Reagents | Expected Yield | Expected Purity |

| 1 | 1,3-O-Benzylidene-rac-glycerol | rac-Glycerol, Benzaldehyde | p-Toluenesulfonic acid | 70-80% | >98% |

| 2 | 2-Myristoyl-1,3-O-benzylidene-rac-glycerol | 1,3-O-Benzylidene-rac-glycerol, Myristoyl chloride | Pyridine | 85-95% | >98% |

| 3 | 1,2-Dimyristoyl-rac-glycerol | 2-Myristoyl-1,3-O-benzylidene-rac-glycerol | H₂, Pd/C | Quantitative | High |

| 4 | 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol | 1,2-Dimyristoyl-rac-glycerol, Palmitoyl chloride | Pyridine | 60-75% | >99% |

Visualizations

Experimental Workflow

An In-depth Technical Guide to the Physical Properties of TG(14:0/14:0/16:0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of the mixed-acid triglyceride TG(14:0/14:0/16:0), also known as 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol. While specific experimental data for this particular triglyceride is limited in publicly available literature, this document compiles the existing information and supplements it with data from structurally similar compounds and general principles of triglyceride physical chemistry. Detailed experimental protocols for the characterization of such lipids are also provided, alongside a visualization of its de novo biosynthesis pathway. This guide is intended to serve as a valuable resource for researchers and professionals working with mixed-acid triglycerides in fields such as drug delivery, material science, and lipidomics.

Chemical Identity and Physical Properties

TG(14:0/14:0/16:0) is a saturated mixed-acid triglyceride with two myristic acid (14:0) chains and one palmitic acid (16:0) chain esterified to a glycerol (B35011) backbone.[1][2] It has been identified as a component of butterfat.[2]

General Properties

| Property | Value | Source(s) |

| Synonyms | 1,2-Dimyristin-3-Palmitin, 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol | [1][2] |

| Molecular Formula | C47H90O6 | [2][3] |

| Molecular Weight | 751.2 g/mol | [2][3] |

| Physical State | Crystalline Solid | [2] |

| Appearance | White to yellowish-gray solid | [2] |

| Melting Point | Not available. | [1][4] |

| Density | Not available. |

Solubility

TG(14:0/14:0/16:0) is expected to be insoluble in water and soluble in nonpolar organic solvents.

| Solvent | Solubility | Source(s) |

| Chloroform | 30 mg/mL | [2] |

| Water | Predicted: 1.3e-05 g/L | [1] |

Polymorphism and Thermal Behavior

Triglycerides are known to exhibit polymorphism, meaning they can crystallize in different forms (polymorphs), typically denoted as α, β', and β, in order of increasing stability and melting point.[4][5] The specific polymorphic behavior of TG(14:0/14:0/16:0) is not documented in the available literature. However, the general principles of mixed-acid triglyceride polymorphism can be applied. The presence of different fatty acid chains on the glycerol backbone can lead to complex melting and crystallization behavior, often with multiple melting peaks and transitions between polymorphic forms.[5]

Differential Scanning Calorimetry (DSC) is the primary technique used to study the thermal behavior and polymorphism of triglycerides.

De Novo Biosynthesis Pathway

The following diagram illustrates the de novo biosynthesis pathway for TG(14:0/14:0/16:0). This pathway involves the sequential acylation of a glycerol-3-phosphate backbone.

Caption: De Novo Biosynthesis Pathway of TG(14:0/14:0/16:0).

Experimental Protocols

While specific experimental data for TG(14:0/14:0/16:0) is scarce, the following are standard protocols used for the physical characterization of triglycerides.

Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.[6][7]

Procedure:

-

Sample Preparation: A small amount of the dry, powdered TG(14:0/14:0/16:0) is packed into a glass capillary tube to a height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.[6]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[6][7]

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.[6]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermal transitions of materials, including the melting and crystallization of triglycerides and their polymorphic transformations.[8]

Procedure:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of TG(14:0/14:0/16:0) is hermetically sealed in an aluminum DSC pan.

-

Instrument Setup: The DSC instrument is calibrated using standard materials (e.g., indium). An empty, sealed pan is used as a reference.

-

Thermal Program: The sample is subjected to a controlled temperature program. A typical program for a triglyceride would be:

-

Heat from room temperature to a temperature above its expected melting point (e.g., 80 °C) at a controlled rate (e.g., 5 °C/min) to erase any prior thermal history.

-

Hold at the high temperature for a few minutes to ensure complete melting.

-

Cool at a controlled rate (e.g., 5 °C/min) to a temperature below its expected crystallization point (e.g., -20 °C).

-

Hold at the low temperature to allow for complete crystallization.

-

Reheat at a controlled rate (e.g., 5 °C/min) to observe the melting behavior of the crystallized sample.

-

-

Data Analysis: The heat flow to or from the sample is recorded as a function of temperature. Endothermic events (melting) and exothermic events (crystallization) appear as peaks on the DSC thermogram. The onset temperature, peak temperature, and enthalpy of these transitions provide information about the melting point, crystallization temperature, and polymorphic forms.[9]

High-Performance Liquid Chromatography (HPLC) for Triglyceride Analysis

Reversed-phase HPLC (RP-HPLC) is a standard method for the separation and quantification of intact triglyceride molecules.[1][10][11]

Procedure:

-

Sample Preparation: A known concentration of TG(14:0/14:0/16:0) is dissolved in a suitable organic solvent, such as a mixture of acetonitrile (B52724) and another modifier like acetone (B3395972) or dichloromethane.[10]

-

Chromatographic System:

-

Column: A C18 reversed-phase column is commonly used.[11]

-

Mobile Phase: A gradient elution is often employed, typically starting with a higher polarity solvent mixture (e.g., acetonitrile/water) and gradually increasing the proportion of a less polar solvent (e.g., isopropanol (B130326) or acetone) to elute the triglycerides.[10][11]

-

Detector: An evaporative light scattering detector (ELSD) or a mass spectrometer (MS) is suitable for detecting non-UV-absorbing triglycerides.[1][10]

-

-

Analysis: The sample is injected into the HPLC system. The retention time of the peak corresponding to TG(14:0/14:0/16:0) is used for identification by comparison with a standard. The peak area is used for quantification.

Experimental Workflow for Physical Characterization

The following diagram outlines a logical workflow for the comprehensive physical characterization of a mixed-acid triglyceride like TG(14:0/14:0/16:0).

Caption: A logical workflow for the physical characterization of TG(14:0/14:0/16:0).

Conclusion

This technical guide has synthesized the available information on the physical properties of TG(14:0/14:0/16:0). While specific experimental values for some key parameters like melting point and density are not readily found in the literature, this guide provides a framework for understanding its expected behavior based on the properties of similar triglycerides and general physicochemical principles. The detailed experimental protocols and workflows presented herein offer a clear path for researchers to undertake a comprehensive characterization of this and other mixed-acid triglycerides. Further experimental investigation is warranted to fully elucidate the physical properties of TG(14:0/14:0/16:0) and its various polymorphic forms, which will be of significant value to its application in scientific and industrial research.

References

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. researchgate.net [researchgate.net]

- 3. Polymorphic Structures and Transitions of Triglycerides and Complex Fats: A Guide to X‐Ray Scattering Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polymorphic phase transitions in bulk triglyceride mixtures – LCPE [lcpe.uni-sofia.bg]

- 6. webthesis.biblio.polito.it [webthesis.biblio.polito.it]

- 7. Showing Compound TG(16:0/14:0/16:0)[iso3] (FDB027562) - FooDB [foodb.ca]

- 8. researchgate.net [researchgate.net]

- 9. Phase behaviour of model triglyceride ternary blends: triolein, tripalmitin and tristearin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02395D [pubs.rsc.org]

- 10. aocs.org [aocs.org]

- 11. agilent.com [agilent.com]

A Technical Guide to 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol: IUPAC Nomenclature, Structure, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol, a triglyceride of significant interest in lipid research and pharmaceutical development. This document details its formal nomenclature, chemical structure, and key physicochemical properties, and includes representative experimental protocols for its synthesis and analysis.

IUPAC Name and Chemical Identity

The formal nomenclature for 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2,3-di(tetradecanoyloxy)propyl hexadecanoate [1].

This compound is also referred to by several synonyms and formal names, including:

-

Hexadecanoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester

-

1,2-Dimyristin-3-Palmitin[2]

-

TG(14:0/14:0/16:0)[2]

Its Chemical Abstracts Service (CAS) registry number is 60138-13-8 [1][2].

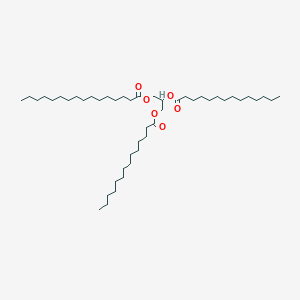

Chemical Structure

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is a triacylglycerol consisting of a glycerol (B35011) backbone esterified with two myristic acid molecules at the sn-1 and sn-2 positions, and one palmitic acid molecule at the sn-3 position. Myristic acid is a saturated fatty acid with 14 carbon atoms, while palmitic acid is a saturated fatty acid with 16 carbon atoms. The designation "rac-" (racemic) indicates that the compound is a mixture of the two enantiomers at the C2 position of the glycerol backbone.

Caption: Chemical structure of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol.

Physicochemical and Quantitative Data

A summary of the key quantitative properties of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₄₇H₉₀O₆ | [1][2] |

| Molecular Weight | 751.2 g/mol | [1] |

| Physical State | Crystalline solid | [2] |

| Solubility | Chloroform (B151607): 30 mg/mL | [2] |

| Purity | ≥95% (commercially available) | [2] |

| Storage Temperature | -20°C | [2] |

Experimental Protocols

This section outlines representative methodologies for the synthesis and analysis of structured triglycerides like 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol, based on established enzymatic and analytical techniques.

Enzymatic Synthesis

The synthesis of structured triglycerides such as 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol can be achieved through a two-step enzymatic process, which offers high specificity and milder reaction conditions compared to chemical synthesis.

Step 1: Ethanolysis to Produce 2-Monoglycerides

This initial step involves the lipase-catalyzed alcoholysis of a triglyceride to produce a 2-monoacylglycerol.

-

Materials:

-

Trimyristin (B1681580) (starting triglyceride)

-

Immobilized 1,3-specific lipase (B570770) (e.g., from Rhizomucor miehei)

-

Organic solvent (e.g., n-heptane)

-

-

Procedure:

-

Dissolve trimyristin in the organic solvent.

-

Add dry ethanol to the reaction mixture.

-

Introduce the immobilized lipase to initiate the ethanolysis reaction.

-

Maintain the reaction at a controlled temperature (e.g., 40-50°C) with constant agitation.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the enzyme from the reaction mixture.

-

Purify the resulting 2-myristoylglycerol by crystallization at low temperatures.

-

Step 2: Esterification with Palmitic Acid

The purified 2-monoacylglycerol is then esterified with palmitic acid to form the final structured triglyceride.

-

Materials:

-

Purified 2-myristoylglycerol

-

Palmitic acid

-

Immobilized lipase (e.g., from Candida antarctica)

-

Vacuum system

-

-

Procedure:

-

Combine 2-myristoylglycerol and palmitic acid in a reaction vessel.

-

Add the immobilized lipase.

-

Conduct the reaction under vacuum to remove the water produced during esterification, driving the reaction to completion.

-

Maintain a controlled temperature (e.g., 60°C) with stirring.

-

Monitor the formation of the triglyceride by TLC or High-Performance Liquid Chromatography (HPLC).

-

After the reaction, remove the enzyme by filtration.

-

Purify the 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol using column chromatography.

-

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for the separation and quantification of triglycerides.

-

Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD).

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of solvents such as acetonitrile (B52724) and isopropanol (B130326) is commonly employed for effective separation.

-

Sample Preparation: Dissolve the sample in a suitable solvent like chloroform or a mixture of the mobile phase components.

-

Analysis: Inject the sample into the HPLC system. The retention time of the peak corresponding to 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol can be compared to a known standard for identification and quantification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the triglyceride, confirming its identity.

-

Instrumentation: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a time-of-flight (TOF) or quadrupole mass analyzer.

-

Sample Preparation: The purified triglyceride is dissolved in an appropriate solvent and mixed with a suitable matrix for MALDI or infused directly for ESI.

-

Analysis: The mass spectrum will show the molecular ion peak (e.g., [M+Na]⁺ or [M+NH₄]⁺) corresponding to the mass of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol. Tandem MS (MS/MS) can be used to fragment the molecular ion, providing structural information about the fatty acid composition and their positions on the glycerol backbone. For example, in-silico generated MS2 data for the [M+Na]⁺ adduct shows a precursor m/z of 773.66351[3].

Applications in Research and Drug Development

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol serves as a crucial intermediate in lipid biosynthesis. Its defined structure makes it valuable in various research applications, including:

-

Lipid Metabolism Studies: Investigating the pathways and enzymes involved in triglyceride synthesis and breakdown.

-

Drug Delivery Systems: Its properties are relevant to the formulation of lipid-based drug carriers, such as liposomes and solid lipid nanoparticles, for targeted drug delivery.

-

Dermatological and Pulmonary Research: This class of lipids plays a role in various physiological and pathological processes in the skin and lungs.

Signaling Pathways and Experimental Workflows

The synthesis and analysis of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol involve a structured workflow.

Caption: Workflow for the synthesis and analysis of the target triglyceride.

References

- 1. researchgate.net [researchgate.net]

- 2. Highly efficient enzymatic synthesis of 2-monoacylglycerides and structured lipids and their production on a technical scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol | C47H90O6 | CID 3609399 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Natural Abundance of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources, quantitative analysis, and experimental protocols for the triacylglycerol 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of lipidomics, natural product chemistry, and drug development.

Introduction

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is a specific triacylglycerol (TAG) composed of two myristic acid molecules at the sn-1 and sn-2 positions and one palmitic acid molecule at the sn-3 position of the glycerol (B35011) backbone. Understanding the natural distribution and concentration of this molecule is crucial for various research applications, including its potential as a biomarker, its role in metabolic pathways, and its use as a starting material for the synthesis of structured lipids with pharmaceutical or nutraceutical value.

Natural Sources and Quantitative Data

A key study by Kalo, Kemppinen, and Ollilainen (2009) provides a detailed analysis of the triacylglycerol profile of butterfat, where 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol was identified and quantified. The quantitative data from this and other relevant studies are summarized in the table below.

| Natural Source | Concentration (mol%) | Analytical Method | Reference |

| Butterfat | 0.49 | NPLC-ESI-MS/MS | Kalo, P., Kemppinen, A., & Ollilainen, V. (2009) |

| Bovine Milk Fat | Detected | UPC-QTOF-MS | Zhou, Q., et al. (2014) |

Table 1: Quantitative Abundance of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol in Natural Sources.

Experimental Protocols

The isolation and quantification of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol from natural sources involve a multi-step process encompassing lipid extraction, fractionation, and sophisticated analytical techniques. The following is a detailed methodology based on the procedures described in the cited literature, primarily the work of Kalo, Kemppinen, and Ollilainen (2009).

Lipid Extraction

Objective: To extract the total lipid content from the natural source (e.g., butterfat).

Methodology: A modified Folch extraction method is commonly employed.

-

Homogenization: A known quantity of the sample (e.g., 1 gram of butterfat) is homogenized with a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727).

-

Phase Separation: Deionized water is added to the homogenate to induce phase separation. The mixture is vortexed and then centrifuged to facilitate the separation of the chloroform layer (containing lipids) from the aqueous methanol layer.

-

Lipid Recovery: The lower chloroform phase is carefully collected. The extraction process may be repeated on the upper phase to ensure complete lipid recovery.

-

Solvent Evaporation: The collected chloroform extracts are combined and the solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Triacylglycerol Fractionation (Optional but Recommended)

Objective: To isolate the triacylglycerol fraction from the total lipid extract.

Methodology: Solid-phase extraction (SPE) is a common method for this purpose.

-

SPE Cartridge Activation: A silica-based SPE cartridge is activated with a non-polar solvent such as hexane (B92381).

-

Sample Loading: The dried lipid extract is redissolved in a small volume of a non-polar solvent and loaded onto the activated SPE cartridge.

-

Elution:

-

Neutral lipids, including triacylglycerols, are eluted with a non-polar solvent like hexane or a mixture of hexane and diethyl ether.

-

More polar lipids, such as phospholipids (B1166683) and free fatty acids, are retained on the column and can be eluted subsequently with more polar solvents if desired.

-

-

Solvent Evaporation: The solvent from the collected triacylglycerol fraction is evaporated under nitrogen.

Quantification by NPLC-ESI-MS/MS

Objective: To separate, identify, and quantify the individual triacylglycerol species, including 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol.

Methodology: Normal-Phase High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (NPLC-ESI-MS/MS).

-

Chromatographic Separation (NPLC):

-

Column: A silica-based column is typically used for normal-phase separation of triacylglycerols based on the polarity of their fatty acid constituents.

-

Mobile Phase: A gradient of non-polar and moderately polar solvents is employed. For instance, a gradient of hexane/isopropanol or dichloromethane/isopropanol can be used to separate TAGs based on their fatty acid chain length and degree of unsaturation.

-

Injection: The dried TAG fraction is reconstituted in the initial mobile phase and injected into the HPLC system.

-

-

Detection and Quantification (ESI-MS/MS):

-

Ionization: The eluent from the HPLC is introduced into the electrospray ionization (ESI) source of the mass spectrometer, where the triacylglycerol molecules are ionized, typically forming [M+NH₄]⁺ or [M+Na]⁺ adducts.

-

MS1 Scan: A full scan in the first quadrupole (Q1) is performed to detect the molecular ions of the eluting triacylglycerols.

-

Tandem MS (MS/MS): For structural confirmation, specific precursor ions (e.g., the m/z corresponding to [1,2-Dimyristoyl-3-palmitoyl-rac-glycerol + NH₄]⁺) are selected in Q1, fragmented in the collision cell (q2), and the resulting product ions are analyzed in the third quadrupole (Q3). The fragmentation pattern provides information about the fatty acid composition and their positions on the glycerol backbone.

-

Quantification: The abundance of each triacylglycerol is determined by integrating the peak area of its corresponding molecular ion in the MS1 chromatogram. Molar correction factors may be applied to account for differences in ionization efficiency among different TAG species.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the isolation and quantification of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol.

Conclusion

This technical guide has detailed the natural occurrence, quantitative data, and a comprehensive experimental protocol for the analysis of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol. The primary identified natural source is milk fat. The analytical workflow, centered around NPLC-ESI-MS/MS, provides a robust method for the accurate quantification and structural elucidation of this and other triacylglycerol species. This information is vital for researchers and professionals engaged in lipid-related research and development.

References

An In-depth Technical Guide on the Solubility of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol, a mixed-acid triglyceride, in various organic solvents. This document is intended to be a valuable resource for researchers and professionals involved in drug development, formulation, and lipid-based delivery systems where understanding the solubility of excipients is critical.

Introduction to 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is a triacylglycerol containing two myristic acid moieties at the sn-1 and sn-2 positions and one palmitic acid moiety at the sn-3 position of the glycerol (B35011) backbone. As a mixed-acid triglyceride, its physical and chemical properties, including solubility, are of significant interest in pharmaceutical formulations, particularly in the development of lipid-based drug delivery systems such as lipid nanoparticles and emulsions. The solubility of this triglyceride in organic solvents is a crucial parameter for process development, formulation design, and ensuring the stability and bioavailability of the final product.

Quantitative Solubility Data

The solubility of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is highest in nonpolar organic solvents and decreases with increasing solvent polarity. Quantitative data is available for chloroform (B151607), and qualitative assessments have been made for other common organic solvents.

| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol |

| Chloroform | CHCl₃ | 4.81 | 30 mg/mL[1] |

| Dichloromethane | CH₂Cl₂ | 9.08 | Soluble |

| Ethyl Acetate | C₄H₈O₂ | 6.02 | Likely Soluble |

| Acetone | C₃H₆O | 20.7 | Sparingly Soluble |

| Ethanol | C₂H₅OH | 24.55 | Slightly Soluble |

| Methanol | CH₃OH | 32.7 | Poorly Soluble |

Note: "Soluble," "Slightly Soluble," and "Poorly Soluble" are qualitative descriptors based on the general behavior of triglycerides in these solvents. The quantitative value for chloroform is sourced from a product data sheet.[1] The general principle is that triglycerides, being nonpolar molecules, dissolve best in nonpolar solvents.

Experimental Protocol for Solubility Determination

The following section details a standard gravimetric method for determining the solubility of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol in an organic solvent.

Materials and Equipment

-

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (crystalline solid)

-

Organic solvent of interest (e.g., chloroform, analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled water bath or incubator

-

Pipettes

-

Glass petri dishes or weighing boats (pre-weighed)

-

Vacuum oven or desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol to a vial containing a known volume of the organic solvent.

-

Seal the vial and vortex thoroughly for 2-3 minutes to ensure good mixing.

-

Place the vial in a thermostatically controlled environment (e.g., 25°C) for at least 24 hours to allow the solution to reach equilibrium. Intermittent shaking is recommended.

-

After the equilibration period, observe the vial to ensure that there is undissolved solid at the bottom, confirming that the solution is saturated.

-

-

Sample Collection:

-

Carefully pipette a known volume (e.g., 1 mL) of the clear supernatant from the vial, being cautious not to disturb the undissolved solid.

-

-

Gravimetric Analysis:

-

Transfer the collected supernatant to a pre-weighed glass petri dish.

-

Place the petri dish in a vacuum oven at a temperature below the boiling point of the solvent until the solvent has completely evaporated.

-

Alternatively, the dish can be placed in a desiccator under vacuum until a constant weight is achieved.

-

Once the solvent is fully evaporated, weigh the petri dish containing the dried lipid residue.

-

-

Calculation:

-

The solubility is calculated using the following formula: Solubility (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of supernatant collected

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of the triacylglycerol (TAG) 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol, often abbreviated as TG(14:0/14:0/16:0). This molecule is a mixed saturated triacylglycerol found in natural sources such as butterfat and is relevant in the study of metabolic conditions like hyperlipidemia.[1] Understanding its behavior under mass spectrometric analysis is crucial for its accurate identification and quantification in complex biological matrices.

Core Concepts in Triacylglycerol Mass Spectrometry

The analysis of triacylglycerols by mass spectrometry typically involves soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), followed by tandem mass spectrometry (MS/MS) for structural elucidation. In positive ion mode, TAGs readily form adducts with cations like ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺). Collision-induced dissociation (CID) of these precursor ions primarily results in the neutral loss of one or more fatty acid chains, yielding diagnostic diacylglycerol (DAG)-like and monoacylglycerol (MAG)-like fragment ions. The relative abundance of these fragment ions can provide information about the fatty acid composition and their positions on the glycerol (B35011) backbone.

Predicted Mass Spectrometry Fragmentation of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol

The fragmentation of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is characterized by the sequential loss of its constituent fatty acids: two myristic acid (14:0) moieties and one palmitic acid (16:0) moiety. The primary fragmentation events observed in tandem mass spectrometry are the neutral losses of these fatty acids from the precursor ion.

Data Presentation: Predicted Quantitative Fragmentation Data

The following tables summarize the predicted quantitative fragmentation data for the [M+NH₄]⁺ and [M+Na]⁺ adducts of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol. This data is based on in-silico predictions and serves as a reference for experimental analysis.

Table 1: Predicted MS/MS Fragmentation of [M+NH₄]⁺ Adduct of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol

| Precursor Ion (m/z) | Fragment Ion (m/z) | Description | Predicted Relative Intensity (%) |

| 768.71 | 523.47 | [M+NH₄ - C₁₄H₂₈O₂]⁺ (Loss of Myristic Acid) | 100 |

| 768.71 | 495.44 | [M+NH₄ - C₁₆H₃₂O₂]⁺ (Loss of Palmitic Acid) | 100 |

| 768.71 | 751.71 | [M+H]⁺ (Loss of NH₃) | 5 |

Source: In-silico data from PubChem.

Table 2: Predicted MS/MS Fragmentation of [M+Na]⁺ Adduct of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol

| Precursor Ion (m/z) | Fragment Ion (m/z) | Description | Predicted Relative Intensity (%) |

| 773.66 | 545.45 | [M+Na - C₁₄H₂₈O₂]⁺ (Loss of Myristic Acid) | 20 |

| 773.66 | 517.42 | [M+Na - C₁₆H₃₂O₂]⁺ (Loss of Palmitic Acid) | 20 |

Source: In-silico data from PubChem.

Mandatory Visualization

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways for the [M+NH₄]⁺ adduct of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol.

Triacylglycerol Biosynthesis Pathway

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol, as a triacylglycerol, is synthesized through the general pathway of TAG biosynthesis. This pathway is fundamental to energy storage in most eukaryotes.

Experimental Protocols

The following protocols are representative of methods used for the analysis of triacylglycerols in complex biological samples, such as butterfat, and can be adapted for the specific analysis of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol.

Lipid Extraction from Biological Samples

A common method for extracting lipids from biological matrices is the Folch extraction or a modification thereof.

-

Homogenization : Homogenize the sample in a chloroform/methanol mixture (2:1, v/v).

-

Phase Separation : Add 0.2 volumes of a 0.9% NaCl solution to the homogenate and vortex thoroughly.

-

Centrifugation : Centrifuge the mixture to facilitate phase separation.

-

Collection : Carefully collect the lower organic phase containing the lipids.

-

Drying : Dry the collected lipid extract under a stream of nitrogen.

-

Reconstitution : Reconstitute the dried lipid extract in an appropriate solvent for mass spectrometry analysis, such as chloroform/methanol (1:1, v/v) or isopropanol/acetonitrile/water (2:1:1, v/v/v).

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol outlines a typical setup for the separation and analysis of triacylglycerols using HPLC coupled to a high-resolution mass spectrometer.

-

Chromatographic System : A high-performance liquid chromatography system.

-

Column : A C18 reversed-phase column is commonly used for separating TAGs based on their carbon number and degree of unsaturation.

-

Mobile Phase : A gradient elution is typically employed.

-

Solvent A : Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate (B1220265) and 0.1% formic acid.

-

Solvent B : Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

-

Gradient : A typical gradient might start at 30% B, increase to 100% B over 20-30 minutes, hold for 10-15 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate : 0.2-0.5 mL/min.

-

Injection Volume : 1-10 µL.

-

Mass Spectrometer : A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument.

-

Ionization Source : Electrospray Ionization (ESI) in positive ion mode.

-

Ion Source Parameters :

-

Capillary Voltage : 3.0-4.0 kV.

-

Cone Voltage : 20-40 V.

-

Source Temperature : 100-150 °C.

-

Desolvation Temperature : 300-400 °C.

-

Cone Gas Flow : 20-50 L/hr.

-

Desolvation Gas Flow : 600-800 L/hr.

-

-

MS Acquisition :

-

Full Scan (MS1) : Acquire data in a mass range that includes the expected precursor ions (e.g., m/z 300-1200).

-

Tandem MS (MS/MS) : Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation spectra. For DDA, select the most intense precursor ions from the full scan for fragmentation.

-

Collision Energy : Use a collision energy ramp (e.g., 20-50 eV) to ensure efficient fragmentation of the precursor ions.

-

Conclusion

The mass spectrometric analysis of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is characterized by a predictable fragmentation pattern dominated by the neutral loss of its constituent fatty acids. By employing high-resolution mass spectrometry coupled with liquid chromatography, researchers can effectively identify and quantify this and other triacylglycerols in complex biological samples. The provided protocols and fragmentation data serve as a valuable resource for scientists and professionals in the fields of lipidomics, metabolic research, and drug development. Accurate characterization of such lipid species is paramount for advancing our understanding of their roles in health and disease.

References

An In-Depth Technical Guide to 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, analysis, and biological relevance of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol.

Chemical Identity and Suppliers

CAS Number: 60138-13-8

Synonyms: 1,2-Dimyristin-3-Palmitin, TG(14:0/14:0/16:0)

This mixed-acid triglyceride is characterized by the presence of two myristic acid moieties at the sn-1 and sn-2 positions and a palmitic acid moiety at the sn-3 position of the glycerol (B35011) backbone.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C47H90O6 | PubChem |

| Molecular Weight | 751.2 g/mol | PubChem |

| Appearance | Crystalline solid | Cayman Chemical[1] |

| Solubility | Chloroform: 30 mg/mL | Cayman Chemical[1] |

| Storage Temperature | -20°C | Cayman Chemical[1] |

Table 2: Major Commercial Suppliers

| Supplier | Product Name |

| Cayman Chemical | 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol |

| Sigma-Aldrich | 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol |

| BOC Sciences | 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol |

| MedChemExpress | 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol |

Biological Context and Signaling Pathways

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is a naturally occurring triglyceride found in sources such as butterfat[1]. As a triglyceride, its primary role is in energy storage. However, its specific composition suggests a role as an intermediate in the complex pathways of lipid metabolism. The synthesis of such mixed-acid triglycerides is a highly regulated process, primarily occurring via the Kennedy pathway.

Triglyceride Biosynthesis Pathway (Kennedy Pathway)

The de novo synthesis of triglycerides occurs in the endoplasmic reticulum and involves a series of enzymatic steps, starting from glycerol-3-phosphate. The formation of a mixed-acid triglyceride like 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is dependent on the substrate availability of the respective fatty acyl-CoAs (myristoyl-CoA and palmitoyl-CoA) and the substrate specificity of the acyltransferase enzymes.

The specificity of the diacylglycerol acyltransferase (DGAT) enzyme is crucial in determining the final fatty acid at the sn-3 position. Studies have shown that DGAT enzymes in the mammary gland exhibit broad specificity for various acyl-CoAs, allowing for the synthesis of a diverse range of triglycerides.

Experimental Protocols

The analysis of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol, particularly in complex matrices like butterfat, is typically performed using chromatographic techniques coupled with mass spectrometry. The following protocol is based on the methodology described by Kalo, P., et al. in Lipids (2009).

Analysis of Triglycerides in Butterfat by HPLC-ESI-MS/MS

Objective: To identify and quantify the molecular species of triacylglycerols (TAGs) in butterfat.

1. Sample Preparation:

- Anhydrous butterfat is prepared by drying under vacuum.

- A known amount of the butterfat sample is dissolved in a suitable solvent mixture (e.g., chloroform:methanol 2:1 v/v).

2. Chromatographic Separation:

- HPLC System: A normal-phase HPLC system is employed.

- Column: A silica-based column is typically used for the separation of TAGs based on their polarity.

- Mobile Phase: A gradient elution is performed using a mixture of non-polar and polar solvents (e.g., a gradient of dichloromethane (B109758) in hexane).

- Flow Rate: A constant flow rate is maintained (e.g., 1 mL/min).

3. Mass Spectrometric Detection:

- Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated or ammoniated adducts of the TAG molecules.

- Mass Analyzer: A tandem mass spectrometer (e.g., a quadrupole time-of-flight or ion trap) is used for the detection and fragmentation of the TAGs.

- Data Acquisition: Full scan MS and product ion scan (MS/MS) data are acquired. The MS/MS fragmentation of the [M+NH4]+ adducts of TAGs allows for the identification of the fatty acid composition.

4. Data Analysis:

The identification of individual TAG species is based on their retention time and the fragmentation pattern in the MS/MS spectra.

Quantification can be performed using an internal standard and by calculating the molar correction factors for different TAG species.

Quantitative Data

The study by Kalo et al. (2009) provides a comprehensive analysis of the triglyceride composition of butterfat. While the exact percentage of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is not individually reported, the datafor the classes of triglycerides are available.

Table 3: General Triglyceride Composition in Butterfat

Triglyceride Class

Proportion (mol%)

Saturated

40.0

Monoene

38.4

Diene

16.2

Triene

4.5

Tetraene

0.6

Pentaene

0.1

Hexaene

0.03

Data from Kalo, P., et al. Lipids 44.2 (2009): 169-195.

Conclusion

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is a specific mixed-acid triglyceride that serves as a component of natural fats and an intermediate in lipid metabolism. Its synthesis is governed by the substrate availability and the specificity of acyltransferase enzymes within the Kennedy pathway. The analysis of this and other triglycerides in complex biological samples can be achieved through advanced chromatographic and mass spectrometric techniques. Further research into the specific roles of individual triglyceride species in metabolic signaling and disease is an expanding area of investigation.

References

An In-depth Technical Guide to the Thermal Behavior of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of the thermal behavior of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (MMP), a mixed-acid triacylglycerol (TAG). An understanding of the thermal properties of such lipids is critical for applications in pharmaceutical sciences, particularly in the formulation of lipid-based drug delivery systems like solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC), where physical stability, drug loading, and release profiles are paramount.

While specific experimental data for 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is sparse in publicly available literature, this guide extrapolates its expected behavior based on the well-documented principles of triacylglycerol polymorphism and thermal analysis of structurally analogous compounds.

Fundamentals of Triacylglycerol Polymorphism

Triacylglycerols are known to exhibit complex thermal behavior due to polymorphism, which is the ability of a compound to crystallize in multiple distinct crystal forms, each with a different molecular packing arrangement.[1] These polymorphs, typically designated α, β', and β, possess different physical properties, including melting points, stability, and density.[1]

-

α (Alpha) Form: This is the least stable polymorph, characterized by a hexagonal subcell packing of the hydrocarbon chains.[1] It has the lowest melting point and is typically formed upon rapid cooling from the melt.[2]

-

β' (Beta Prime) Form: This form exhibits intermediate stability and has an orthorhombic subcell structure.[1] It is often the desired form in food products like margarine for its smooth texture.

-

β (Beta) Form: This is the most stable polymorph, with a dense triclinic subcell packing.[1] It has the highest melting point. Transitions from less stable forms (α, β') to the β form are irreversible.[3]

The transitions between these forms are monotropic, meaning they proceed from a less stable to a more stable state, often mediated by temperature changes.[4] Understanding these transitions is crucial as they can significantly impact the stability and performance of lipid-based formulations.

Expected Thermal Transitions and Quantitative Data

Direct quantitative thermal data for 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is not readily found in the reviewed literature. However, we can infer its likely behavior by examining similar mixed-acid TAGs containing myristic (C14), palmitic (C16), and stearic (C18) acids. The thermal properties are highly dependent on chain length, degree of saturation, and the stereochemical arrangement of the fatty acids on the glycerol (B35011) backbone.

The table below presents thermal data for related mixed-acid TAGs to provide a comparative framework. The behavior of MMP is expected to fall within a similar range.

| Triacylglycerol (Acronym) | Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (J/g) | Reference Compound |

| 1,2-Dipalmitoyl-3-stearoyl-sn-glycerol (PPS) | β | ~63.5 | Not specified | Analogue[5][6] |

| 1,3-Dipalmitoyl-2-stearoyl-sn-glycerol (PSP) | β | ~68.5 | Not specified | Analogue[5][6] |

| Tristearin (SSS) | β | 69.7 | Not specified | Reference[7] |

| Tripalmitin (B1682551) (PPP) | β | ~66.0 | Not specified | Reference[8] |

| Trimyristin (MMM) | β | ~57.0 | Not specified | Reference[7] |

Note: Melting points of TAGs can vary significantly based on purity, heating rate, and thermal history.

The presence of two myristoyl chains and one palmitoyl (B13399708) chain in 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol suggests its melting point will be influenced by the shorter C14 chains, likely placing it below that of tripalmitin (~66°C).

Experimental Protocols for Thermal Analysis

The characterization of the thermal behavior of lipids like MMP primarily relies on Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature or time.[9] It is the primary technique for determining transition temperatures (melting, crystallization) and their associated enthalpies.

Detailed Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the lipid sample into an aluminum DSC pan. Hermetically seal the pan to prevent mass loss. An empty, sealed pan is used as a reference.[10]

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards like indium.

-

Thermal Program (Melt-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature approximately 20 °C above its final melting point. This scan reveals the thermal properties of the initial crystal form and erases the sample's prior thermal history.[10]

-

Cooling Scan: Cool the sample from the melt at a controlled rate (e.g., 5 °C/min) to a temperature well below its crystallization point (e.g., -20 °C). This reveals the crystallization behavior.

-

Second Heating Scan: Reheat the sample at the same controlled rate as the first scan. This scan provides information on the polymorphic forms developed during the controlled cooling step.

-

-

Atmosphere: Conduct the experiment under an inert nitrogen atmosphere (purge rate of 20-50 mL/min) to prevent oxidative degradation.[11]

-

Data Analysis: Analyze the resulting thermogram to identify endothermic peaks (melting) and exothermic peaks (crystallization). Determine the onset temperature, peak temperature (Tₘ or T꜀), and the integrated peak area (enthalpy, ΔH).

XRD is used to identify the specific polymorphic form of the lipid by probing its crystal structure.[12] It provides information on the packing of the hydrocarbon chains (Wide-Angle X-ray Scattering, WAXS) and the lamellar stacking of the lipid layers (Small-Angle X-ray Scattering, SAXS).[13]

Detailed Methodology:

-

Sample Preparation: The lipid sample is placed in a temperature-controlled sample holder. The sample can be analyzed as a powder or after being subjected to a specific thermal treatment (e.g., crystallized from the melt in a DSC pan).

-

Instrumentation: Use an X-ray diffractometer equipped with a temperature-controlled stage and a detector for both SAXS and WAXS regions.

-

Data Acquisition:

-

WAXS: Scans the high-angle region (typically 15-25° 2θ) to determine the "short spacings," which are characteristic of the subcell packing.

-

SAXS: Scans the low-angle region (typically 1-10° 2θ) to determine the "long spacings," which correspond to the lamellar repeat distance and indicate whether the structure is a double or triple chain length packing.

-

-

Temperature Control: Couple the XRD analysis with a temperature program (e.g., heating/cooling ramps) to observe polymorphic transitions in real-time.

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes involved in the thermal analysis of triacylglycerols.

Caption: General experimental workflow for characterizing lipid thermal behavior.

Caption: Polymorphic transition pathways for a typical triacylglycerol.

Conclusion

The thermal behavior of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is governed by the principles of triacylglycerol polymorphism. While direct experimental data remains elusive, a robust characterization can be achieved using standard thermal analysis techniques like DSC and XRD. Based on its structure, it is expected to exhibit α, β', and β polymorphs, with transitions that are highly dependent on the thermal history (i.e., cooling and heating rates). For professionals in drug development, controlling the polymorphic state of this lipid is essential for ensuring the long-term stability, reproducibility, and efficacy of the final formulation. The experimental protocols and comparative data provided in this guide offer a solid foundation for such investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. An X-Ray Diffraction Study of Triglyceride Polymorphism | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. Polymorphic Structures and Transitions of Triglycerides and Complex Fats: A Guide to X‐Ray Scattering Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. In situ analyses of crystallization behavior of 1,2,3‑tripalmitoyl glycerol under static and dynamic thermal conditionsIn situ analyses of crystallization behavior of 1,2,3‑tripalmitoyl glycerol under static and dynamic thermal conditions [diposit.ub.edu]

- 9. Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. media.neliti.com [media.neliti.com]

- 12. X-ray diffraction of lipid model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Multiscale analysis of triglycerides using X-ray scattering: implementing a shape-dependent model for CNP characterization - Soft Matter (RSC Publishing) DOI:10.1039/D4SM00259H [pubs.rsc.org]

Spectroscopic Analysis of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is a mixed-acid triglyceride containing two myristic acid chains at the sn-1 and sn-2 positions and one palmitic acid chain at the sn-3 position of the glycerol (B35011) backbone. As a specific triglyceride, its characterization is crucial in various fields, including lipidomics, materials science, and pharmacology. This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze this molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols, data summaries, and visual workflows are presented to aid researchers in their analytical endeavors.

Data Presentation

The following tables summarize the key spectroscopic data for 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Glycerol Backbone | ||

| sn-1,3 CH₂ | 4.15 - 4.30 | dd |

| sn-2 CH | 5.25 | m |

| Acyl Chains | ||

| α-CH₂ (C=O) | 2.30 | t |

| β-CH₂ | 1.61 | m |

| -(CH₂)n- | 1.25 | m |

| ω-CH₃ | 0.88 | t |

Predicted using online NMR prediction tools. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| Glycerol Backbone | |

| sn-1,3 C | 62.1 |

| sn-2 C | 69.0 |

| Acyl Chains | |

| C=O | 172.8 - 173.3 |

| α-CH₂ | 34.0 - 34.2 |

| β-CH₂ | 24.8 |

| -(CH₂)n- | 29.0 - 29.7 |

| CH₂ adjacent to CH₃ | 22.7 |

| ω-CH₃ | 14.1 |

Predicted using online NMR prediction tools. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 3: Mass Spectrometry Data

| Ion | m/z | Fragmentation Products (MS²) |

| [M+NH₄]⁺ | 768.7 | Neutral loss of myristic acid, Neutral loss of palmitic acid |

| [M+Na]⁺ | 773.7 | Neutral loss of myristic acid, Neutral loss of palmitic acid |

Table 4: Key Infrared (IR) Absorption Bands for Triglycerides

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H stretch (alkane) | 2924, 2853 | Asymmetric and symmetric stretching |

| C=O stretch (ester) | ~1746 | Strong absorption, characteristic of the ester carbonyl group |

| C-H bend (alkane) | ~1465 | Methylene (B1212753) scissoring |

| C-O stretch (ester) | 1160 - 1000 | Complex region with multiple C-O stretching vibrations |

| -(CH₂)n- rock | ~722 | Rocking vibration of long methylene chains |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve 10-20 mg of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).[1][2][3]

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

-

Cap the NMR tube securely.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg' on Bruker instruments).

-

Acquisition Time: 1-2 seconds.[5]

-

Relaxation Delay: 2-10 seconds (a longer delay may be needed for quaternary carbons like the carbonyls).[5]

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.[5]

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fatty acid composition.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol at a concentration of 1 mg/mL in a suitable organic solvent like chloroform or methanol (B129727).[6]

-

For electrospray ionization (ESI), dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent system compatible with ESI, such as methanol or acetonitrile, often with the addition of a small amount of ammonium (B1175870) acetate (B1210297) or sodium acetate to promote the formation of adduct ions ([M+NH₄]⁺ or [M+Na]⁺).[6]

-

-

Instrument Parameters (ESI-MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Triple Quadrupole.

-

Scan Range (MS1): m/z 100-1000 to detect the precursor ion.

-

Collision Energy (MS2): Varies depending on the instrument, typically in the range of 20-40 eV. This should be optimized to achieve characteristic fragmentation.

-

Fragmentation Analysis: In MS/MS mode, the precursor ion (e.g., [M+NH₄]⁺) is isolated and fragmented. The resulting product ions correspond to the neutral loss of the fatty acid chains, allowing for their identification.[7][8]

-

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol (B130326) or acetone) and allowing it to dry completely.[9]

-

Place a small drop of the neat 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (if liquid at room temperature) or a small amount of the solid directly onto the ATR crystal.[10][11]

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[11]

-

-

Instrument Parameters (ATR-FTIR):

Mandatory Visualization

Caption: Workflow for the spectroscopic analysis of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol.

Caption: A representative lipid signaling pathway involving diacylglycerol (DAG).

References

- 1. sites.bu.edu [sites.bu.edu]

- 2. nmr.gmu.edu [nmr.gmu.edu]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. ajol.info [ajol.info]

- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Modeling the fragmentation patterns of triacylglycerides in mass spectrometry allows the quantification of the regioisomers with a minimal number of standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ukessays.com [ukessays.com]

- 10. jascoinc.com [jascoinc.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Probing Biochemical Differences in Lipid Components of Human Cells by Means of ATR-FTIR Spectroscopy [mdpi.com]

The Nexus of Acyl Chains: An In-depth Technical Guide to the Biosynthesis of Mixed-Acid Triglycerides

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathways responsible for the synthesis of mixed-acid triglycerides (TAGs), lipids crucial for energy storage and implicated in numerous metabolic diseases. This document details the enzymatic players, their substrate specificities, the regulatory networks that govern their activity, and the experimental approaches used to investigate these complex processes.

Core Biosynthetic Pathways of Mixed-Acid Triglycerides

The assembly of mixed-acid triglycerides, which contain a variety of fatty acyl chains on the glycerol (B35011) backbone, is primarily accomplished through two major pathways: the de novo Kennedy pathway and the monoacylglycerol (MGAT) pathway. The diversity of fatty acids incorporated is determined by the substrate availability and the specificities of the acyltransferases at each step.

The Kennedy Pathway (Glycerol-3-Phosphate Pathway)

The Kennedy pathway is the principal route for TAG synthesis in most tissues, including the liver and adipose tissue.[1] It involves the sequential acylation of a glycerol-3-phosphate backbone.

The key enzymatic steps are:

-

Glycerol-3-Phosphate Acyltransferase (GPAT): This enzyme catalyzes the initial and rate-limiting step, the acylation of glycerol-3-phosphate at the sn-1 position to form lysophosphatidic acid (LPA).[2][3]

-

Lysophosphatidic Acid Acyltransferase (LPAAT): LPAAT adds a second fatty acyl chain at the sn-2 position of LPA to generate phosphatidic acid (PA). The substrate specificity of LPAAT is a critical determinant of the fatty acid composition at the sn-2 position.[4]

-

Phosphatidic Acid Phosphatase (PAP): PAP dephosphorylates PA to yield diacylglycerol (DAG).

-

Diacylglycerol Acyltransferase (DGAT): In the final and committed step, DGAT acylates DAG at the sn-3 position to form a triglyceride.[5][6] The selection of the acyl-CoA by DGAT determines the final fatty acid at the sn-3 position, thus completing the synthesis of a potentially mixed-acid triglyceride.

The Monoacylglycerol (MGAT) Pathway

Predominantly active in the small intestine for the absorption of dietary fats, the MGAT pathway utilizes monoacylglycerols as the initial substrate.[7]

The key enzymatic steps are:

-

Monoacylglycerol Acyltransferase (MGAT): MGAT acylates a monoacylglycerol, typically at the sn-1 or sn-3 position, to form a diacylglycerol.

-

Diacylglycerol Acyltransferase (DGAT): As in the Kennedy pathway, DGAT then adds the final fatty acyl chain to the DAG to produce a triglyceride.

Key Enzymes and Their Substrate Specificities

The generation of mixed-acid triglycerides is fundamentally dependent on the substrate specificities of the acyltransferases involved. These enzymes exhibit preferences for the chain length and degree of saturation of the fatty acyl-CoA donors.

Glycerol-3-Phosphate Acyltransferase (GPAT)

There are four known isoforms of GPAT (GPAT1-4) with distinct tissue distributions and substrate preferences.

-

GPAT1: Located in the outer mitochondrial membrane, it shows a preference for saturated fatty acyl-CoAs such as palmitoyl-CoA (16:0) and stearoyl-CoA (18:0).[8]

-

GPAT2: Also mitochondrial, its substrate preferences are less well-defined.

-

GPAT3 and GPAT4: These endoplasmic reticulum-localized enzymes have a broader substrate range, including both saturated and unsaturated fatty acyl-CoAs.[8] GPAT4, for instance, can utilize oleoyl-CoA (18:1) and linoleoyl-CoA (18:2) in addition to palmitoyl-CoA.

Table 1: Substrate Preferences of Selected GPAT Isoforms

| Enzyme | Localization | Preferred Acyl-CoA Substrates |

| GPAT1 | Mitochondria | Saturated (e.g., Palmitoyl-CoA, Stearoyl-CoA)[8] |

| GPAT4 | Endoplasmic Reticulum | Saturated and Unsaturated (e.g., Palmitoyl-CoA, Oleoyl-CoA, Linoleoyl-CoA) |

Lysophosphatidic Acid Acyltransferase (LPAAT)

Multiple LPAAT isoforms exist, each contributing to the diversity of fatty acids at the sn-2 position of glycerolipids.

-

LPAATα (AGPAT1) and LPAATβ (AGPAT2): These isoforms have differing specificities. For instance, human LPAAT1 shows higher activity with myristoyl-CoA (14:0), palmitoyl-CoA (16:0), and linoleoyl-CoA (18:2), while human LPAAT2 prefers arachidonoyl-CoA (20:4).[4]

-

LPAATδ (AGPAT4): This isoform prefers unsaturated acyl-CoAs, with a substrate preference order of C22:6 > C20:4 > C18:1 > C16:0.

Table 2: Kinetic Parameters of LPAATδ for Different Acyl-CoA Substrates

| Acyl-CoA Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | Reference |

| 18:0-LPA | 42.9 ± 2.9 | 23.2 ± 2.4 | |

| 18:1-LPA | 29 ± 1 | 38 ± 1 |

Diacylglycerol Acyltransferase (DGAT)

Two major isoforms, DGAT1 and DGAT2, catalyze the final step of triglyceride synthesis. They are encoded by different genes and exhibit distinct properties.[5][6]

-

DGAT1: Displays broad substrate specificity and can acylate various molecules in addition to DAG.[5] In competition assays, it shows a preference for monounsaturated acyl-CoAs like oleoyl-CoA over saturated ones like palmitoyl-CoA.[6]

-

DGAT2: Has a more restricted substrate range, primarily utilizing diacylglycerol. It does not show a strong preference between saturated and unsaturated acyl-CoAs in some studies.[6]

Table 3: Substrate Preferences of DGAT Isoforms

| Enzyme | Preferred Acyl-CoA Substrates | Other Acyl Acceptors |

| DGAT1 | Monounsaturated (e.g., Oleoyl-CoA) > Saturated (e.g., Palmitoyl-CoA)[5][6] | Retinol, Monoacylglycerol[7] |

| DGAT2 | No strong preference between saturated and unsaturated acyl-CoAs[6] | Primarily Diacylglycerol |

Regulatory Signaling Pathways

The biosynthesis of mixed-acid triglycerides is tightly regulated by hormonal and nutrient signals to match the energetic state of the cell. Key regulatory pathways include those mediated by insulin (B600854), glucagon, and AMP-activated protein kinase (AMPK).

Insulin Signaling

Insulin, released in the fed state, promotes triglyceride synthesis. It activates a signaling cascade that leads to the activation of key lipogenic enzymes.

Glucagon and PKA Signaling

Glucagon, secreted during fasting, opposes the action of insulin by inhibiting triglyceride synthesis. It elevates intracellular cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA).

AMPK Signaling

AMP-activated protein kinase (AMPK) is a cellular energy sensor that is activated under conditions of low energy (high AMP:ATP ratio). Activated AMPK inhibits anabolic pathways like triglyceride synthesis to conserve energy.

Experimental Protocols